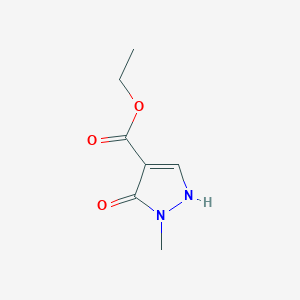

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative with the molecular formula C7H10N2O3. This compound is part of the broader class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones . Another approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of amides or other ester derivatives.

Applications De Recherche Scientifique

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 5-amino-1-methylpyrazole-4-carboxylate

- Ethyl 5-hydroxy-1-phenylpyrazole-4-carboxylate

- Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and ester functional groups make it versatile for various chemical transformations and applications .

Activité Biologique

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis and Characterization

This compound can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization steps. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.

- Anticancer Properties : this compound has shown promising results in inhibiting the growth of various cancer cell lines, including liver (HepG2), cervical (HeLa), and breast cancer cells (MDA-MB-231). In vitro studies have reported significant antiproliferative activity against these cancer types .

- Antioxidant Activity : The compound has demonstrated potential in scavenging free radicals, contributing to its protective effects against oxidative stress. This property may be beneficial in preventing cellular damage associated with various diseases .

The mechanism of action for this compound involves interactions with specific molecular targets. It may inhibit certain enzymes or receptors, modulating biological processes such as cell proliferation and apoptosis. Molecular docking studies have indicated promising interactions with enzymes involved in metabolic pathways, warranting further exploration in drug design .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Amino group instead of hydroxyl | Potential anti-inflammatory properties |

| Ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate | Hydroxyl at position 3 | Different biological activity profile |

| Ethyl 4-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | Hydroxyl at position 4 | May exhibit distinct pharmacological effects |

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anticancer Activity : A study demonstrated that this compound inhibited cell proliferation in HepG2 and HeLa cells by over 50%, while showing minimal toxicity to normal fibroblast cells .

- Antioxidant Studies : Research indicated that this compound exhibited significant antioxidant activity in various assays, suggesting its potential for therapeutic applications against oxidative stress-related diseases .

- Enzyme Inhibition : Molecular docking studies revealed that the compound interacts favorably with several enzymes, indicating its potential role as an inhibitor in specific metabolic pathways relevant to cancer progression .

Propriétés

IUPAC Name |

ethyl 2-methyl-3-oxo-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-8-9(2)6(5)10/h4,8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKENTGBQCDMCNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455345 |

Source

|

| Record name | Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-78-1 |

Source

|

| Record name | Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.